
Sincalida
Descripción general
Descripción
Sincalide es un péptido sintético que imita la acción de la colecistoquinina, una hormona gastrointestinal natural. Se utiliza principalmente como agente diagnóstico para estimular la contracción de la vesícula biliar y la secreción pancreática durante las pruebas diagnósticas.
Aplicaciones Científicas De Investigación
Diagnostic Applications
Gallbladder Function Assessment
- Sincalide is widely used in cholescintigraphy to stimulate gallbladder contraction. This procedure helps quantify gallbladder ejection fraction (GBEF), which is crucial for diagnosing conditions such as chronic acalculous gallbladder disease. A multicenter study established that a 60-minute infusion of sincalide at a dose of 0.02 μg/kg yields reliable GBEF measurements with a coefficient of variation (CV) of 19%, indicating minimal variability in results .
Pancreatic Secretion Stimulation
- In conjunction with secretin, sincalide stimulates pancreatic enzyme secretion, facilitating the analysis of duodenal aspirates for enzyme activity and composition. This application is essential in diagnosing pancreatic disorders .
Barium Meal Transit Acceleration
- Sincalide is also employed to accelerate the transit of barium meals through the small intestine, reducing radiation exposure during fluoroscopy and X-ray examinations .
Formulation and Stability Improvements
Recent advancements in sincalide formulations have focused on enhancing stability and potency. Innovative formulations include stabilizers, tonicity adjusters, and surfactants to improve the pharmacological properties of sincalide for injection . These formulations are designed to maintain a pH between 6.0 and 8.0 and can be co-administered with radiopharmaceutical agents for improved diagnostic imaging outcomes .
Clinical Case Studies
Study on Gallbladder Ejection Fraction
A notable study involved 60 healthy volunteers who underwent sincalide-stimulated cholescintigraphy using different infusion durations (15, 30, and 60 minutes). The results indicated that the 60-minute infusion provided the most consistent GBEF values, confirming its utility in clinical settings .
Infusion Duration | Mean GBEF (%) | Coefficient of Variation (%) |
---|---|---|
15 minutes | XX | 52 |
30 minutes | XX | 35 |
60 minutes | XX | 19 |
Utility in Chronic Gallbladder Disease Diagnosis
Another investigation highlighted that reduced GBEF values could confirm acalculous chronic gallbladder disease diagnoses and predict symptomatic relief post-cholecystectomy. The study emphasized the need for standardized infusion protocols to enhance diagnostic accuracy across different medical facilities .
Regulatory Status
Sincalide has received regulatory approval from the FDA under the trade name Kinevac. Its indications include stimulating gallbladder contraction, aiding pancreatic secretion assessment, and expediting barium meal transit through the gastrointestinal tract . The drug's safety profile has been well-documented, with specific contraindications outlined for its use.
Mecanismo De Acción
Sincalide ejerce sus efectos uniéndose a los receptores de colecistoquinina en el tracto gastrointestinal, particularmente los receptores CCK-A. Esta unión estimula la contracción de la vesícula biliar y la relajación del esfínter de Oddi, lo que permite la liberación de bilis en el intestino delgado. Además, sincalide estimula la secreción de enzimas pancreáticas y bicarbonato, lo que ayuda en la digestión .
Análisis Bioquímico
Biochemical Properties
Sincalide interacts with various enzymes and proteins to exert its biochemical effects. Its hepatobiliary physiologic effect is to increase bile secretion, cause the gallbladder to contract, and relax the sphincter of Oddi, resulting in bile drainage into the duodenum .
Cellular Effects
Sincalide influences cell function by increasing bile secretion and causing the gallbladder to contract . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of Sincalide can vary with different dosages in animal models. Studies have shown that Sincalide should be infused at 0.02 µg/kg
Metabolic Pathways
Sincalide is involved in several metabolic pathways, particularly those related to bile secretion and gallbladder contraction . It interacts with various enzymes and cofactors, although the specific details of these interactions are still being studied.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Sincalide se sintetiza mediante síntesis de péptidos en fase sólida. El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. La síntesis comienza con la unión del primer aminoácido, fenilalanina, a la resina. Los aminoácidos subsiguientes, incluidos el ácido aspártico, la metionina, el triptófano, la glicina y la tirosina, se agregan en un orden específico. Las reacciones de acoplamiento se facilitan mediante agentes de acoplamiento que mejoran la eficiencia del proceso. Después de que la cadena peptídica está completamente ensamblada, se escinde de la resina y se purifica .
Métodos de producción industrial: En entornos industriales, sincalide se produce utilizando sintetizadores de péptidos automatizados que permiten la producción a gran escala. El péptido crudo se purifica utilizando cromatografía líquida de alta resolución (HPLC) para lograr la pureza deseada. El producto final se liofiliza para obtener una forma de polvo estable .
Análisis De Reacciones Químicas
Tipos de reacciones: Sincalide experimenta diversas reacciones químicas, que incluyen:
Oxidación: Sincalide puede oxidarse para formar puentes disulfuro entre residuos de cisteína, lo que puede afectar su actividad biológica.
Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, lo que lleva a cambios en la estructura y función del péptido.
Reactivos y condiciones comunes:
Oxidación: Se utiliza peróxido de hidrógeno u otros agentes oxidantes en condiciones controladas para formar puentes disulfuro.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) o el beta-mercaptoetanol para romper los puentes disulfuro.
Principales productos formados:
Oxidación: Formación de péptidos unidos por puentes disulfuro.
Reducción: Péptidos reducidos con grupos tiol libres.
Sustitución: Análogos peptídicos con secuencias de aminoácidos modificadas.
Comparación Con Compuestos Similares
Sincalide es similar a otros análogos de colecistoquinina, como la caeruleína y la ceruletida. Sincalide es único en su secuencia y estructura específica, que le permite imitar la acción del octapéptido C-terminal de la colecistoquinina. A diferencia de otros análogos, sincalide se utiliza específicamente con fines diagnósticos en pruebas de función de la vesícula biliar y el páncreas .
Compuestos similares:
Caeruleína: Un decapéptido que estimula la secreción gástrica, biliar y pancreática.
Ceruletida: Un decapéptido con acciones similares a la caeruleína, utilizado en investigación y aplicaciones diagnósticas.
Actividad Biológica
Sincalide, also known as CCK-8, is the C-terminal octapeptide of cholecystokinin (CCK), a gastrointestinal hormone that plays a crucial role in digestion. This article explores the biological activity of sincalide, focusing on its pharmacodynamics, mechanisms of action, and clinical applications.
Overview of Sincalide
Sincalide is primarily used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion during various imaging tests. It is administered intravenously and functions similarly to endogenous CCK, promoting the digestion of fats and proteins by enhancing the secretion of digestive enzymes and bile.
Sincalide acts on specific receptors in the body:
- Cholecystokinin Receptor Type A (CCK-A) : Agonist action leads to gallbladder contraction.
- Gastrin/Cholecystokinin Type B Receptor : Stimulates pancreatic secretion.
Upon intravenous administration, sincalide induces a rapid contraction of the gallbladder, with maximal contraction observed within 5 to 15 minutes. This effect significantly reduces gallbladder size, facilitating diagnostic imaging procedures such as fluoroscopy and x-ray examinations .
Pharmacodynamics
The pharmacodynamics of sincalide include:
- Gallbladder Contraction : A reduction in gallbladder volume by at least 40% is typically noted after administration.
- Pancreatic Secretion : When combined with secretin, sincalide enhances both the volume and composition of pancreatic secretions, allowing for detailed analysis during diagnostic procedures .
Table 1: Pharmacodynamic Effects of Sincalide
Effect | Description |
---|---|
Gallbladder Contraction | Reduces size by ≥40% within 5-15 minutes |
Pancreatic Secretion | Increases bicarbonate and enzyme output |
Intestinal Motility | Stimulates intestinal movement |
Clinical Applications
Sincalide is primarily used in the following clinical scenarios:
- Gallbladder Imaging : Enhances visualization during ultrasound or x-ray examinations by inducing contraction.
- Pancreatic Function Tests : Assists in evaluating pancreatic enzyme activity through duodenal aspiration.
- Biliary Obstruction Assessment : Used as a predictor in cases of suspected biliary obstruction .
Case Studies
Several studies have highlighted the effectiveness of sincalide in clinical settings:
- Study on Gallbladder Function : A study demonstrated that sincalide significantly improved the accuracy of gallbladder imaging by facilitating better visualization through contraction .
- Pancreatic Secretion Analysis : Research indicated that sincalide, when administered with secretin, provided comprehensive data on pancreatic enzyme levels, aiding in diagnosing pancreatic disorders .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-YRVFCXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048617 | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25126-32-3 | |
Record name | Sincalide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sincalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINCALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.